(R)-3-Aminohexan-1-ol hydrochloride
Overview
Description
®-3-Aminohexan-1-ol hydrochloride is an organic compound with the molecular formula C6H15NO·HCl. It is a chiral amine with a hydroxyl group, making it a versatile intermediate in organic synthesis. This compound is often used in the pharmaceutical industry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Aminohexan-1-ol hydrochloride typically involves the reduction of the corresponding amino ketone or the reductive amination of the corresponding aldehyde. One common method is the catalytic hydrogenation of 3-aminohexan-1-one in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent like ethanol at room temperature.
Industrial Production Methods
In industrial settings, the production of ®-3-Aminohexan-1-ol hydrochloride can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The hydrochloride salt is formed by treating the free base with hydrochloric acid, followed by crystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
®-3-Aminohexan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: 3-Aminohexan-1-one or 3-Aminohexanal.
Reduction: Hexylamine.
Substitution: 3-Aminohexyl chloride or 3-Aminohexyl bromide.
Scientific Research Applications
®-3-Aminohexan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a neurotransmitter or neuromodulator due to its structural similarity to naturally occurring amines.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ®-3-Aminohexan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved. For example, it may influence neurotransmitter release or uptake, affecting neuronal signaling.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Aminohexan-1-ol hydrochloride: The enantiomer of ®-3-Aminohexan-1-ol hydrochloride, with similar chemical properties but potentially different biological activities.
3-Aminopentanol: A shorter-chain analog with similar functional groups.
3-Aminoheptanol: A longer-chain analog with similar functional groups.
Uniqueness
®-3-Aminohexan-1-ol hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other analogs. Its combination of an amino and hydroxyl group also makes it a versatile intermediate in various chemical syntheses.
Properties
IUPAC Name |
(3R)-3-aminohexan-1-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-2-3-6(7)4-5-8;/h6,8H,2-5,7H2,1H3;1H/t6-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUKXXYWSXUWIF-FYZOBXCZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCO)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](CCO)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68889-63-4 | |
Record name | 1-Hexanol, 3-amino-, hydrochloride, (R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68889-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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